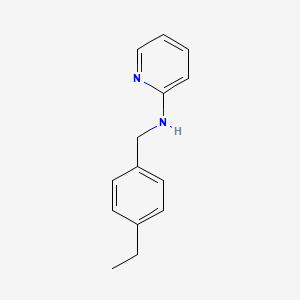

N-(4-ethylbenzyl)pyridin-2-amine

Description

Properties

IUPAC Name |

N-[(4-ethylphenyl)methyl]pyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c1-2-12-6-8-13(9-7-12)11-16-14-5-3-4-10-15-14/h3-10H,2,11H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRUTZKCXTJQMOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CNC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylbenzyl)pyridin-2-amine typically involves the reaction of 4-ethylbenzyl chloride with pyridin-2-amine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amine group in N-(4-ethylbenzyl)pyridin-2-amine can participate in nucleophilic substitution with electrophiles. For example:

-

Reagents : Alkyl halides (e.g., ethyl iodide), acyl chlorides

-

Conditions : Polar aprotic solvents (e.g., DMF, acetonitrile)

-

Mechanism : The lone pair on the nitrogen attacks the electrophilic carbon in alkyl halides or acyl chlorides, displacing the leaving group (e.g., iodide or chloride).

-

Products : N-alkylated or N-acylated derivatives, depending on the electrophile used .

-

Yield : Varies by reaction conditions but typically ranges from moderate to high (e.g., 73% for pyrimidin-2-amine derivatives under similar conditions) .

| Reaction Type | Reagents/Conditions | Product Type |

|---|---|---|

| Alkylation | Ethyl iodide, K₂CO₃, acetonitrile | N-ethylated derivatives |

| Acylation | Acyl chloride, NaHCO₃, DMF | N-acylated derivatives |

Oxidation Reactions

The compound undergoes oxidation to form N-oxide derivatives:

-

Reagents : Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)

-

Conditions : Room temperature in dichloromethane or other inert solvents

-

Mechanism : Electrophilic oxygen species (e.g., peracid) add to the nitrogen, forming an N-oxide intermediate.

-

Products : N-ethylpyridine N-oxide analogs.

| Oxidizing Agent | Solvent | Key Product |

|---|---|---|

| H₂O₂ | Dichloromethane | N-oxide derivative |

| m-CPBA | Acetonitrile | Oxidized amine derivative |

Formylation Reactions

This compound can undergo N-formylation using formic acid and iodine as a catalyst:

-

Reagents : Formic acid, I₂ (5 mol%), solvent-free conditions

-

Conditions : 70°C for 2 hours

-

Mechanism : In situ generation of HI from I₂ and formic acid facilitates nucleophilic attack by the amine, forming a formamide .

-

Yield : Up to 90% for analogous amines under optimized conditions .

C–H Arylation Reactions

This compound may participate in C–H arylation under catalytic conditions:

-

Reagents : Aryl halides, sodium ascorbate, tert-butyl nitrite

-

Conditions : Nitrogen atmosphere, degassed solvent mixtures

-

Mechanism : Radical intermediates mediate the coupling of aryl groups to the heterocycle .

Alkylation via Reductive Amination

While not directly studied for this compound, analogous pyridin-2-amines undergo reductive amination with aldehydes:

-

Reagents : Ethylamine, aldehyde (e.g., 4-pyridinecarboxaldehyde), NaBH(OAc)₃

-

Conditions : Methanol, room temperature

-

Mechanism : Imine formation followed by reduction to the secondary amine.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of N-(4-ethylbenzyl)pyridin-2-amine typically involves the alkylation of pyridin-2-amine with 4-ethylbenzyl bromide or a similar electrophile. The reaction conditions often include the use of bases such as potassium carbonate in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate nucleophilic substitution.

Key Structural Features:

- Pyridine Ring: A six-membered aromatic ring containing one nitrogen atom, contributing to the compound's basicity and reactivity.

- Alkyl Side Chain: The 4-ethylbenzyl group enhances lipophilicity, potentially improving bioavailability and interaction with biological targets.

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for further research in pharmacology.

Anticancer Activity

Recent studies have highlighted the potential of pyridine derivatives, including this compound, as anticancer agents. Compounds with similar structures have demonstrated inhibitory effects on various cancer cell lines through mechanisms such as:

- Induction of apoptosis

- Inhibition of cell proliferation

- Disruption of cell cycle progression

For instance, derivatives with the pyridine moiety have been shown to inhibit key signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways .

Cholinesterase Inhibition

Pyridine derivatives are known for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases like Alzheimer's disease. This compound may possess similar properties, making it a candidate for developing treatments aimed at enhancing cognitive function through cholinergic modulation .

Potential Therapeutic Applications

Given its structural characteristics and biological activities, this compound could be explored for various therapeutic applications:

Neurodegenerative Disorders

Due to its potential as a cholinesterase inhibitor, this compound may be investigated for its efficacy in treating Alzheimer's disease and other forms of dementia. Its ability to enhance cholinergic transmission could lead to improved cognitive outcomes in affected patients .

Antimicrobial Properties

Some studies suggest that pyridine derivatives exhibit antimicrobial activity against resistant strains of bacteria and fungi. This property could make this compound a candidate for developing new antimicrobial agents .

Case Studies and Research Findings

A comprehensive review of literature reveals several case studies that underscore the importance of pyridine derivatives in medicinal chemistry:

Mechanism of Action

The mechanism of action of N-(4-ethylbenzyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Anticancer Activity

- Oxadiazole Derivatives: Compound 1c exhibited selective cytotoxicity against HOP-92 (non-small cell lung cancer) at 10 µM, attributed to the oxadiazole ring’s ability to mimic peptide bonds and engage with cellular targets .

Antimicrobial Activity

- Schiff Bases : N-(5-Nitro-2-hydroxybenzylidene)pyridin-2-amine (II ) demonstrated growth inhibition against S. aureus and E. coli, with activity influenced by nitro and methoxy substituents .

Physicochemical and Electronic Properties

- Thermodynamic Stability : DFT studies on 3BPA revealed temperature-dependent conformational flexibility, suggesting that substituents like ethylbenzyl may stabilize specific rotamers at physiological temperatures .

- Electronic Transitions: Schiff bases (e.g., II) exhibit keto-enol tautomerism in polar solvents (DMF), which could influence the redox properties of N-(4-ethylbenzyl)pyridin-2-amine derivatives .

Q & A

Basic Questions

Q. What synthetic routes are recommended for N-(4-ethylbenzyl)pyridin-2-amine, and how can structural purity be confirmed?

- Methodological Answer : A common approach involves reductive amination, where a Schiff base intermediate (e.g., (E)-N-(4-ethylbenzylidene)pyridin-2-amine) is reduced using NaBH₄ in 1,4-dioxane with acetic acid as a catalyst. Post-reduction, purification via solvent evaporation and extraction (e.g., chloroform) is critical . Structural purity is confirmed using ¹H/¹³C NMR to verify chemical shifts (e.g., pyridine ring protons at δ ~6.5–8.5 ppm) and mass spectrometry (e.g., molecular ion peaks matching theoretical mass ±0.1 Da) .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should be reported?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks for the pyridine ring (δ ~6.5–8.5 ppm), ethylbenzyl group (δ ~1.2–1.4 ppm for CH₃, δ ~2.6 ppm for CH₂), and NH protons (δ ~3.5–4.5 ppm). Coupling constants (e.g., J = 5–8 Hz for aromatic protons) should be analyzed .

- Mass Spectrometry : Report molecular ion ([M+H]⁺) and fragmentation patterns. For example, a compound with MW 226.3 should show a peak at m/z 227.3 .

- X-ray Crystallography (if applicable): Unit cell parameters (e.g., space group P2₁/n, β = 112.3°) and hydrogen-bonding networks (e.g., N–H⋯N interactions) .

Q. What in vitro models are suitable for initial efficacy screening of pyridin-2-amine derivatives?

- Methodological Answer : Functional assays using adenosine receptor subtypes (A₁, A₂A, A₂B, A₃) are critical. For A₂B antagonism, measure cAMP accumulation in HEK293 cells transfected with human A₂B receptors. Selectivity is assessed by comparing IC₅₀ values across receptor subtypes (e.g., A₂B Ki = 17 nM vs. A₁/A₂A IC₅₀ > 1000 nM) .

Advanced Research Questions

Q. How can researchers assess the selectivity of this compound across adenosine receptor subtypes, and what methodological controls are necessary?

- Methodological Answer :

- Radioligand Binding Assays : Use competitive binding with [³H]PSB-603 for A₂B and [³H]DPCPX for A₁. Include negative controls (e.g., untransfected cells) and reference antagonists (e.g., theophylline) to validate assay conditions .

- Data Normalization : Express results as % inhibition relative to baseline (0% = no ligand; 100% = full displacement). Report selectivity ratios (e.g., A₂B/A₁ > 50-fold) to highlight specificity .

Q. What strategies resolve contradictions in receptor binding data for pyridin-2-amine derivatives, especially regarding A₂B vs. A₁/A₂A affinities?

- Methodological Answer :

- Structural Analysis : Compare binding poses using molecular docking (e.g., A₂B receptor homology models) to identify key interactions (e.g., hydrogen bonds with Thr³⁰⁸). Derivatives with bulky substituents may sterically hinder A₁/A₂A binding .

- Pharmacokinetic Profiling : Evaluate metabolic stability (e.g., liver microsomes) to rule out off-target effects from metabolites. For example, a compound with high CYP3A4 liability may yield active metabolites confounding selectivity data .

Q. How does X-ray crystallography elucidate the molecular conformation of this compound derivatives, and what are common refinement challenges?

- Methodological Answer :

- Data Collection : Use a diffractometer (e.g., Agilent Xcalibur) with CuKα radiation (λ = 1.54178 Å). Refine structures with SHELXL, reporting R-factors (e.g., R₁ < 0.05) .

- Challenges :

- Disorder in Flexible Groups : The ethylbenzyl moiety may exhibit rotational disorder. Apply restraints (e.g., SIMU/DELU) during refinement .

- Hydrogen Bonding : Use difference Fourier maps to locate NH protons and validate interactions (e.g., N–H⋯N distances ~2.8–3.0 Å) .

Q. What computational methods aid in optimizing the pharmacokinetic profile of this compound derivatives?

- Methodological Answer :

- ADMET Prediction : Use tools like SwissADME to predict logP (target < 3), solubility (ESOL > −4.0), and CYP450 interactions. Derivatives with high polar surface area (>80 Ų) may show poor blood-brain barrier penetration .

- Metabolic Hotspots : Identify labile sites (e.g., benzylic CH₂) using MetaSite. Introduce fluorine or methyl groups to block oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.